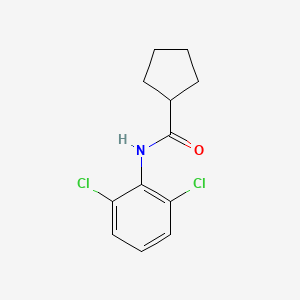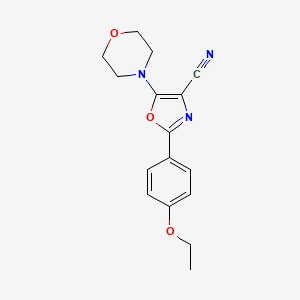
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide, also known as Bromo-DMB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of benzamide and has a bromine atom attached to its 5th position. It is commonly used as a research tool in the study of certain biological processes, such as protein-protein interactions and enzyme activity.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is not fully understood, but it is thought to work by binding to the target protein and disrupting its function. In the case of MDM2-p53 interaction, this compound binds to the MDM2 protein and prevents it from binding to p53, thereby allowing p53 to carry out its tumor suppressor function.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on the target proteins it interacts with. For example, inhibition of the MDM2-p53 interaction leads to an increase in p53 activity, which can induce cell cycle arrest and apoptosis in cancer cells. Inhibition of HDAC activity by this compound leads to an increase in histone acetylation, which can affect gene expression and cellular differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide in lab experiments is its specificity for certain target proteins, which allows for precise manipulation of biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it an accessible research tool. However, one limitation of using this compound is its potential toxicity, which can affect experimental results. Additionally, the exact mechanism of action of this compound is not fully understood, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide. One area of interest is the development of this compound derivatives with improved specificity and potency for target proteins. Additionally, this compound could be used in combination with other drugs or therapies to enhance their efficacy. Another potential direction for research is the development of this compound-based probes for imaging and diagnostic purposes. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide involves several steps, starting with the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 3,4-dimethylaniline to form the amide intermediate, which is subsequently brominated using N-bromosuccinimide. The final product is obtained by purification and isolation using column chromatography.
Aplicaciones Científicas De Investigación
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been used in various scientific research applications, particularly in the study of protein-protein interactions. It has been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, which is a promising target for cancer therapy. Additionally, this compound has been used as a tool to study the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Propiedades
IUPAC Name |
5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-10-4-6-13(8-11(10)2)18-16(19)14-9-12(17)5-7-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOTNGXVMCNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)

![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)


![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)
![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)


![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)
